

Comparative Kinetics of Enzymes Utilizing 5,10-Methylene-Tetrahydrofolate (5,10-methylene-THF)

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Compound of Interest

Compound Name: 5,10-methylene-THF

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic properties of key enzymes that utilize 5,10-methylene-tetrahydrofolate (**5,10-methylene-THF**) as a substrate. This folate derivative is a critical one-carbon donor in the biosynthesis of nucleotides and amino acids, making the enzymes that metabolize it important targets for therapeutic intervention, particularly in oncology and infectious diseases. The enzymes covered in this guide are Serine Hydroxymethyltransferase (SHMT), Thymidylate Synthase (TS), and Methylenetetrahydrofolate Reductase (MTHFR).

Enzyme Overview

- Serine Hydroxymethyltransferase (SHMT): A pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and **5,10-methylene-THF**.^{[1][2]} It is a central enzyme in one-carbon metabolism. In humans, two main isoforms exist: the cytosolic (SHMT1) and the mitochondrial (SHMT2).^{[1][3]}
- Thymidylate Synthase (TS): This enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using **5,10-methylene-THF** as the one-carbon donor.^{[4][5]} This reaction provides the sole de novo source of dTMP, a crucial precursor for DNA synthesis.^[6]

- Methylene tetrahydrofolate Reductase (MTHFR): A flavoprotein that catalyzes the irreversible reduction of **5,10-methylene-THF** to 5-methyltetrahydrofolate (5-methyl-THF).^{[7][8]} This reaction is the rate-limiting step in the methyl cycle and is essential for the conversion of homocysteine to methionine.^{[8][9]}

Quantitative Data Presentation

The kinetic parameters of these enzymes vary significantly depending on the species, isoform, and experimental conditions such as pH. The following tables summarize key kinetic data from published studies.

Table 1: Kinetic Parameters of Serine Hydroxymethyltransferase (SHMT)

Enzyme Source	Substrate	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Conditions	Reference(s)
Human Cytosolic (SHMT1)	L-Serine	1,100 ± 100	25 ± 1	2.3 x 10 ⁴	pH 7.5	[1][3]
Human Cytosolic (SHMT1)	THF	30 ± 5	25 ± 1	8.3 x 10 ⁵	pH 7.5	[1][3]
Human Mitochondrial (SHMT2)	L-Serine	1,100 ± 100	27 ± 1	2.5 x 10 ⁴	pH 8.5	[1][3]
Human Mitochondrial (SHMT2)	THF	10 ± 1	27 ± 1	2.7 x 10 ⁶	pH 8.5	[1][3]
E. coli	L-Serine	400	-	-	-	[10]
A. halophytica	L-Serine	300	-	-	-	[10]
P. vivax	L-Serine	180 ± 30	0.98 ± 0.06	-	pH 8.0	[2]
P. vivax	THF	140 ± 20	0.98 ± 0.06	-	pH 8.0	[2]

Table 2: Kinetic Parameters of Thymidylate Synthase (TS)

Enzyme Source	Substrate	Km (μM)	kcat (s-1)	kcat/Km (M-1s-1)	Conditions	Reference(s)
Human	dUMP	3.6 ± 0.6	7.5 ± 0.3	2.1×10^6	25°C	[11]
Human	5,10-CH2-H4folate	13 ± 3	7.5 ± 0.3	5.8×10^5	25°C	[11]
E. coli	dUMP	5.0 ± 0.9	6.7 ± 0.2	1.3×10^6	25°C	[11]
E. coli	5,10-CH2-H4folate	15 ± 2	6.7 ± 0.2	4.5×10^5	25°C	[11]
L. casei	dUMP	6.1	-	-	pH 6.8, 30°C	[12]
L. casei	5,10-CH2-H4folate	4.2	-	-	pH 6.8, 30°C	[12]

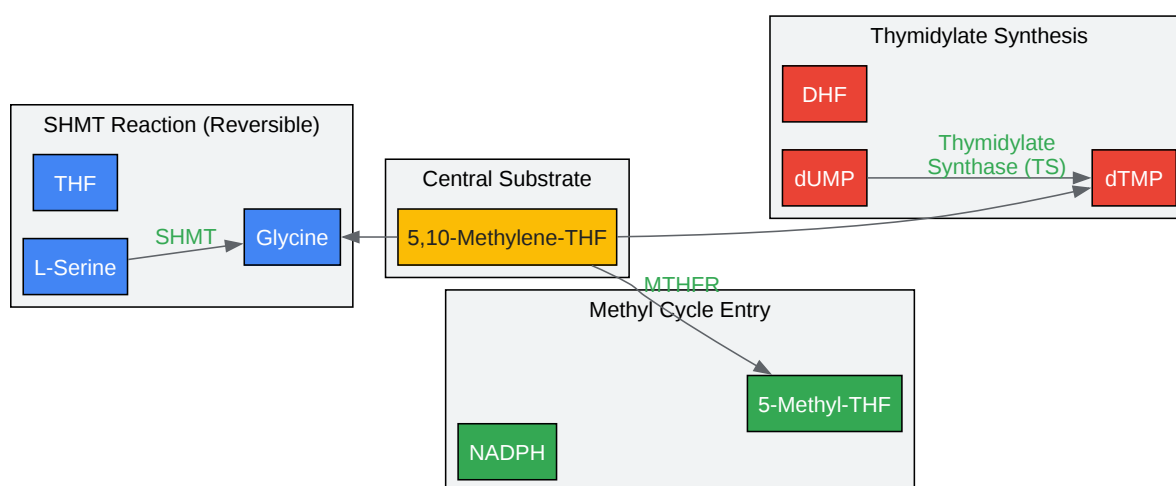
Table 3: Kinetic Parameters of Methylenetetrahydrofolate Reductase (MTHFR)

Enzyme Source	Substrate	Km (μM)	Vmax	Conditions	Reference(s)
Human Fibroblasts	5,10-CH2-H4folate	26	431 ± 150 $\mu\text{U}/\text{mg}$ protein	pH 6.3-6.9	[13]
Human Fibroblasts	NADPH	30	431 ± 150 $\mu\text{U}/\text{mg}$ protein	pH 6.3-6.9	[13]
E. coli	5,10-CH2-H4folate	30	-	-	[7]
E. coli	NADH	25	-	-	[7]
T. thermophilus	CH3-H4folate	17	-	Reverse Reaction	[14]

Mandatory Visualizations

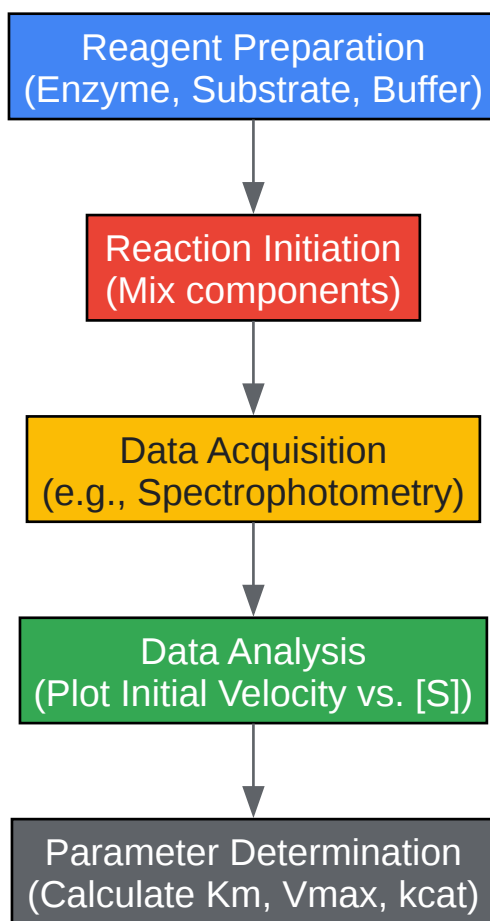
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of **5,10-methylene-THF** in one-carbon metabolism and a typical workflow for determining enzyme kinetic parameters.



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Caption: Metabolic fate of **5,10-methylene-THF**.



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Caption: General workflow for an enzyme kinetics assay.

Experimental Protocols

Determining the kinetic parameters of these enzymes requires precise and controlled experimental setups. Below is a generalized protocol based on common methodologies cited in the literature.^{[13][14][15][16]}

General Protocol for Enzyme Kinetic Assay

- Reagent Preparation:
 - Buffer: Prepare a suitable buffer solution at the desired pH and ionic strength. The optimal pH can vary; for instance, MTHFR activity in fibroblasts is maximal between pH 6.3 and 6.9, while mitochondrial SHMT2 is more efficient at an alkaline pH of 8.5.^{[1][3][13]}

- Enzyme Solution: Prepare a stock solution of the purified enzyme of known concentration. Perform serial dilutions in assay buffer to find a concentration that yields a linear reaction rate for a sufficient duration.[\[16\]](#)
- Substrate Solutions: Prepare stock solutions of the substrates (e.g., **5,10-methylene-THF**, dUMP, L-serine, THF, NADPH). The stability of **5,10-methylene-THF** is critical; it should be prepared fresh and protected from oxidation.[\[17\]](#)
- Assay Execution:
 - Reaction Mixture: In a temperature-controlled cuvette or microplate well, combine the buffer, all substrates except one (the variable substrate), and any necessary cofactors (e.g., FAD for MTHFR, PLP for SHMT).[\[14\]](#)[\[18\]](#) Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).[\[11\]](#)
 - Reaction Initiation: Start the reaction by adding the enzyme or the variable substrate. Mix rapidly and thoroughly.[\[15\]](#)
 - Data Monitoring: Continuously monitor the reaction by measuring the change in absorbance or fluorescence over time. The method depends on the specific reaction:
 - Spectrophotometric Assay (TS): The conversion of THF to dihydrofolate (DHF) can be monitored by the increase in absorbance at 340 nm.[\[11\]](#)
 - Coupled Assay (SHMT): The production of **5,10-methylene-THF** can be coupled to the MTHFR reaction, and the oxidation of NADPH can be monitored at 340 nm.[\[2\]](#)
 - HPLC-Based Assay (MTHFR): For the physiological reaction, the conversion of **5,10-methylene-THF** to 5-methyl-THF can be measured by separating the substrate and product using HPLC with fluorescence detection.[\[13\]](#)
- Data Analysis:
 - Initial Velocity (v_0) Determination: For each substrate concentration, determine the initial linear rate of the reaction from the progress curve (product formation vs. time).

- Michaelis-Menten Plot: Plot the initial velocities (v_0) against the corresponding substrate concentrations ($[S]$).
- Parameter Calculation: Fit the data to the Michaelis-Menten equation ($v_0 = V_{max}[S] / (K_m + [S])$) using non-linear regression software to determine the values for K_m and V_{max} .[\[19\]](#)
[\[20\]](#)
- k_{cat} Calculation: The turnover number (k_{cat}) is calculated using the equation $k_{cat} = V_{max} / [E]_t$, where $[E]_t$ is the total enzyme concentration in the assay.[\[21\]](#)[\[22\]](#)
- Catalytic Efficiency: The specificity constant, or catalytic efficiency, is calculated as the ratio k_{cat}/K_m .[\[23\]](#)

This guide provides a foundational comparison of the kinetics for key enzymes in **5,10-methylene-THF** metabolism. Researchers should note that kinetic parameters are highly dependent on specific assay conditions, and direct comparisons should be made with caution unless the data are generated under identical conditions.

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